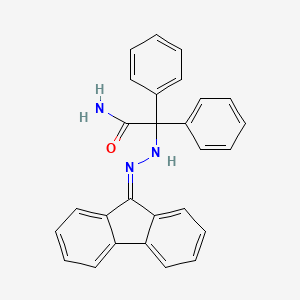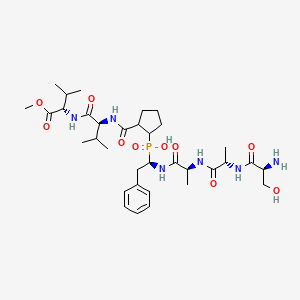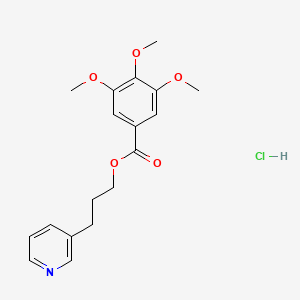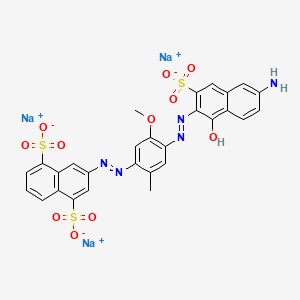
Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-: is a chemical compound with the molecular formula C13H16N2S3 . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- typically involves the reaction of benzothiazole with 4-methyl-1-piperidine and a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: It can participate in substitution reactions, where the piperidine or benzothiazole moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Varied substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent. It is being explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: In industrial applications, Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is used as an additive in the production of rubber and plastics. It enhances the properties of these materials, such as their durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. The compound may also interact with cellular pathways, leading to the induction of apoptosis in cancer cells or the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Mercaptobenzothiazole: A derivative with significant industrial applications, particularly in rubber vulcanization.
4-Methylpiperidine: A component of the compound, known for its use in organic synthesis.
Uniqueness: Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)- is unique due to its combined structural features of benzothiazole and piperidine, which confer distinct chemical and biological properties
Propiedades
Número CAS |
57245-00-8 |
|---|---|
Fórmula molecular |
C13H16N2S3 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-[(4-methylpiperidin-1-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S3/c1-10-6-8-15(9-7-10)18-17-13-14-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3 |
Clave InChI |
LUYWXMSNFQDMRA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)SSC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)



![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)








